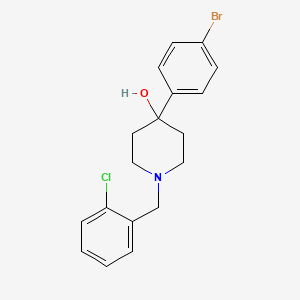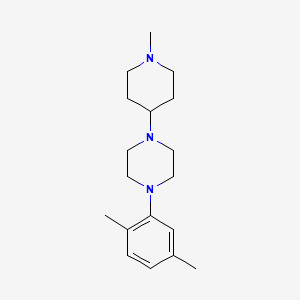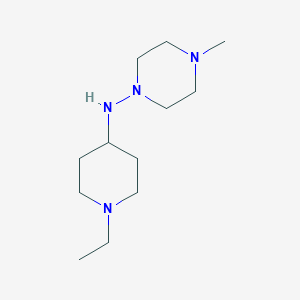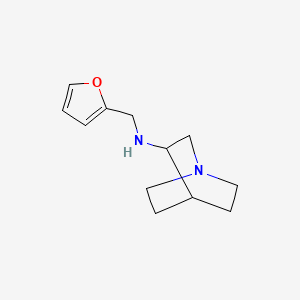![molecular formula C17H18F3NO3 B3853429 3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline](/img/structure/B3853429.png)
3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline
Overview
Description
3,4,5-Trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline is a compound that belongs to the class of aniline derivatives It is characterized by the presence of three methoxy groups attached to the benzene ring and a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline typically involves the reaction of 3,4,5-trimethoxyaniline with a suitable trifluoromethylbenzyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent with anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: Lacks the trifluoromethyl group, making it less lipophilic.
2-(Trifluoromethyl)aniline: Lacks the methoxy groups, resulting in different reactivity and properties.
3,4,5-Trimethoxybenzylamine: Similar structure but with an amine group instead of an aniline group.
Uniqueness
3,4,5-Trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline is unique due to the combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups enhances its reactivity and potential as a pharmacological agent.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(trifluoromethyl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-22-14-8-12(9-15(23-2)16(14)24-3)21-10-11-6-4-5-7-13(11)17(18,19)20/h4-9,21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKPTGSPSFKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-bromophenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B3853357.png)

![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)
![4-(4-Bromophenyl)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B3853383.png)

![4-(4-Bromophenyl)-1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol](/img/structure/B3853396.png)

![(3-chloro-4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B3853420.png)
![2-[Benzyl-(1-methylpiperidin-4-yl)amino]ethanol](/img/structure/B3853422.png)
![1-(1-Ethylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853423.png)
![6-{[2-(3,4-dimethoxyphenyl)-1-methylethyl]amino}-2-methyl-2-heptanol](/img/structure/B3853431.png)
![1-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B3853432.png)
![ethyl 4-[4-(4-acetylphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853440.png)
